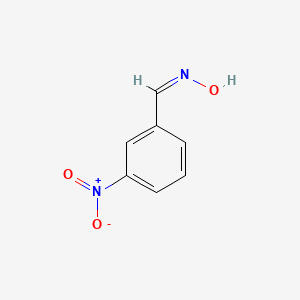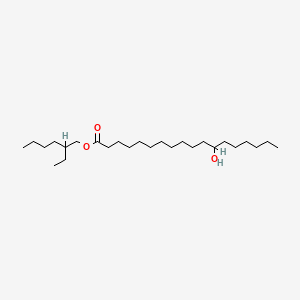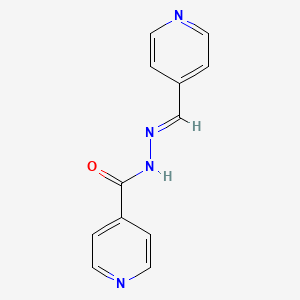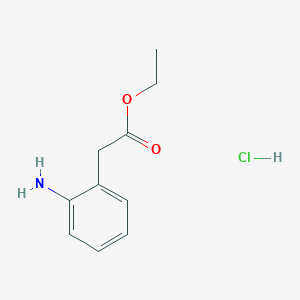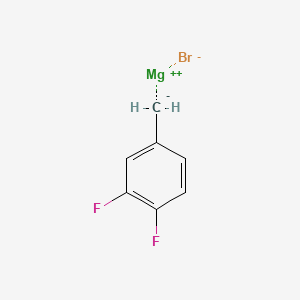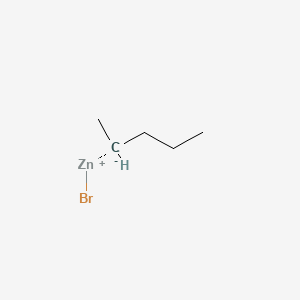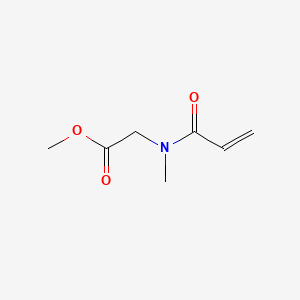
N-アクリロイルサルコシンメチルエステル
概要
説明
N-Acryloylsarcosine methyl ester is a chemical compound with the formula C7H11NO3 . It is a thermoresponsive N-ester substituted polyacrylamide .
Synthesis Analysis
Poly (N-acryloylsarcosine methyl ester) (PNASME), a thermoresponsive N-ester substituted polyacrylamide, was synthesized by solution RAFT polymerization . Two kinds of linear and star thermo-responsive polymers of poly(N-acryloylsarcosine methyl ester) [(PNASME) n] and poly(N-isopropylacrylamide) [(PNIPAM) n] with arm number n = 1, 2, 3 and 4 were synthesized following a core-first method via solution RAFT polymerization employing a series of mono- and multi-functional chain transfer agents (CTAs) .Molecular Structure Analysis
The molecular weight of N-Acryloylsarcosine methyl ester is 157.1671 . The IUPAC Standard InChI is InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 .Chemical Reactions Analysis
The phase transition of the two thermo-responsive star polymers of (PNASME) n and (PNIPAM) n is firmly correlative to the polymer topology . Linear polymers have a higher phase transition temperature (PTT) than star polymers and the PTT of star polymers generally decreases with increasing arm number n .Physical And Chemical Properties Analysis
The synthesized PNASME exhibited a cloud point temperature (Tcp) or lower critical solution temperature (LCST) of 44.0 °C .科学的研究の応用
Research Tools
科学研究において、PNASMEは、様々な条件下での熱応答性材料の挙動を研究するためのモデルシステムとして役立ち、所望の特性を持つ新しい材料の開発を支援することができます。
これらの用途は、PNASMEのユニークな熱応答性特性を利用したものです。PNASMEは、下限臨界溶液温度(LCST)挙動を示します。 これは、温度が特定のしきい値を超えて上昇すると、溶解度が低下し、相分離が起こることを意味します 。それぞれの用途は、この特性を様々な方法で利用して、それぞれの分野における特定の目標を達成しています。
作用機序
Target of Action
N-Acryloylsarcosine methyl ester is primarily used in the synthesis of thermoresponsive polymers . Its primary targets are the polymer chains where it acts as a monomer, contributing to the overall properties of the resulting polymer .
Mode of Action
The compound interacts with its targets (polymer chains) through a process known as solution RAFT polymerization . This process allows the compound to be incorporated into the polymer chain, influencing its properties such as molecular weight and dispersity .
Biochemical Pathways
The biochemical pathways involved in the action of N-Acryloylsarcosine methyl ester are primarily related to polymer synthesis and phase transition . The compound contributes to the formation of poly(N-acryloylsarcosine methyl ester), a thermoresponsive polymer . The phase transition of this polymer is influenced by factors such as polymer molecular weight, concentration, and the presence of solutes like urea and phenol .
Pharmacokinetics
The compound’s influence on the properties of the resulting polymer, such as its lower critical solution temperature (lcst), can be considered analogous to bioavailability .
Result of Action
The primary result of N-Acryloylsarcosine methyl ester’s action is the formation of a thermoresponsive polymer with a tunable LCST . This polymer exhibits a cloud point temperature (Tcp), which can be influenced by various factors . The compound’s action also allows for the tuning of the polymer’s thermoresponse, making it adaptable to different applications .
Action Environment
The action of N-Acryloylsarcosine methyl ester is influenced by environmental factors such as temperature and the presence of other compounds . For example, the presence of urea and phenol can affect the Tcp of the resulting polymer . These factors can influence the compound’s efficacy in forming a polymer with desired properties .
Safety and Hazards
将来の方向性
The contrary effect on the Tcp of PNASME induced by urea and phenol makes it easy to adjust the thermoresponse of PNASME, and the tunable thermoresponse of the diblock copolymer of poly (N-acryloylsarcosine methyl ester)-block-poly (N-isopropylacrylamide) was demonstrated . This opens up the opportunity to make new thermoresponsive polymers for a variety of smart material applications .
生化学分析
Biochemical Properties
N-Acryloylsarcosine methyl ester plays a crucial role in biochemical reactions due to its thermoresponsive nature. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound has been shown to form hydrogen bonds with solutes such as urea and phenol, affecting its phase transition behavior . These interactions can modulate the activity of enzymes and proteins, making N-Acryloylsarcosine methyl ester a valuable tool in biochemical research.
Cellular Effects
N-Acryloylsarcosine methyl ester has been observed to impact various cellular processes. Its thermoresponsive properties allow it to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to undergo phase transitions can affect the cellular environment, leading to changes in cell function. Studies have shown that N-Acryloylsarcosine methyl ester can modulate the expression of specific genes and alter metabolic pathways, highlighting its potential in cellular research .
Molecular Mechanism
The molecular mechanism of N-Acryloylsarcosine methyl ester involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. Additionally, N-Acryloylsarcosine methyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular function and metabolic processes, providing insights into the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acryloylsarcosine methyl ester can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that N-Acryloylsarcosine methyl ester remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties. Long-term studies have revealed that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of N-Acryloylsarcosine methyl ester can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Studies have also identified threshold effects, where the compound’s impact becomes more pronounced at specific concentrations. Additionally, high doses of N-Acryloylsarcosine methyl ester can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
N-Acryloylsarcosine methyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s thermoresponsive properties allow it to modulate these pathways, leading to changes in cellular metabolism. For instance, N-Acryloylsarcosine methyl ester can influence the activity of enzymes involved in glycolysis and other metabolic processes, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of N-Acryloylsarcosine methyl ester within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can modulate the compound’s effects on cellular processes, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
N-Acryloylsarcosine methyl ester exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes, providing valuable insights into its subcellular behavior .
特性
IUPAC Name |
methyl 2-[methyl(prop-2-enoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGVFNHUATAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426761 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72065-23-7 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Acryloylsarcosine methyl ester (NASME) interesting for material science applications?
A1: NASME is a thermoresponsive polymer, meaning its solubility in water changes depending on the temperature. [] This characteristic makes NASME and its polymers suitable for applications where temperature-dependent changes in material properties are desired, such as in drug delivery systems or smart coatings.
Q2: How does the molecular weight of poly(N-acryloylsarcosine methyl ester) (PNASME) affect its thermoresponsive behavior?
A2: Studies show that higher molecular weight PNASME exhibits a higher cloud point temperature (Tcp) compared to lower molecular weight PNASME. [] Tcp, also known as the lower critical solution temperature (LCST), is the temperature at which the polymer transitions from a soluble to an insoluble state in solution.
Q3: Can the thermoresponsive behavior of PNASME be further fine-tuned beyond molecular weight?
A3: Yes, several factors influence PNASME's Tcp. The presence of salts follows the Hofmeister series, with some salts increasing and others decreasing the Tcp. [] Furthermore, adding urea to the solution raises the Tcp, while phenol lowers it. This tunability arises from the interactions of these molecules with the polymer, affecting its hydrogen bonding network and therefore its solubility. []
Q4: How does the cyclic topology of PNASME influence its cloud point temperature compared to its linear counterpart?
A4: Interestingly, cyclic PNASME demonstrates a significantly higher cloud point temperature (up to 50 °C higher) compared to linear PNASME. [] This difference highlights the significant impact of polymer architecture on its thermoresponsive behavior.
Q5: Can PNASME be used in conjunction with other polymers to create more complex materials?
A5: Absolutely. PNASME can be incorporated into block copolymers, allowing for the creation of nanoparticles with diverse architectures. For example, researchers have successfully synthesized multicompartment nanoparticles using PNASME-block-polystyrene and a pH-responsive block copolymer. [] These nanoparticles can be further tuned by adjusting parameters like block ratios, pH, and temperature, showcasing the versatility of PNASME in material design.
Q6: Besides its thermoresponsive behavior, does PNASME have other notable properties for material applications?
A6: PNASME exhibits protein-resistant properties. [, ] This characteristic is valuable for applications where preventing non-specific protein adsorption is crucial, such as in biosensors or medical implants. For example, pulsed plasma deposited PNASME coatings resist fibrinogen and lysozyme adsorption. []
Q7: Are there any examples of PNASME being used to create patterned surfaces with specific functionalities?
A7: Yes, the protein-resistant nature of PNASME makes it suitable for creating patterned protein arrays. By combining PNASME deposition with UV irradiation through a mask, researchers can generate both positive and negative image protein arrays on various substrates. [] This technique holds promise for developing advanced biosensors and diagnostic tools. Additionally, a direct-write method allows for the creation of tethered protein arrays directly on protein-resistant PNASME surfaces, further expanding its potential applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





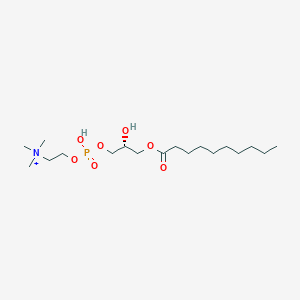
![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)
